molecular formula C18H18FN3O4S B11175453 Ethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11175453
M. Wt: 391.4 g/mol
InChI Key: CKDHGTDXLYPGHV-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyrrolidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a condensation reaction between a suitable amine and a ketone, followed by cyclization.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or fluorophenyl derivatives.

Scientific Research Applications

ETHYL 2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its binding affinity and the nature of the target. The pathways involved include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

ETHYL 2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds such as:

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings and varying functional groups.

    Fluorophenyl Compounds: Compounds containing fluorophenyl groups with different core structures.

The uniqueness of ETHYL 2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of these three distinct structural motifs, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H18FN3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18FN3O4S/c1-3-26-17(25)15-10(2)20-18(27-15)21-16(24)11-8-14(23)22(9-11)13-6-4-12(19)5-7-13/h4-7,11H,3,8-9H2,1-2H3,(H,20,21,24)

InChI Key

CKDHGTDXLYPGHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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